molecular formula C9H11NO3S B15328336 2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide

2-(Aminomethyl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide

Cat. No.: B15328336
M. Wt: 213.26 g/mol
InChI Key: IQZDAXFQNLBYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione is a complex organic compound that features a benzoxathiine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable benzene derivative, the introduction of sulfur and oxygen atoms can be achieved through reactions with sulfur-containing reagents and oxidizing agents. The aminomethyl group can be introduced via reductive amination or other amination techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of sulfur or other atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxathiine derivatives and related heterocyclic compounds with sulfur and oxygen atoms in their ring structures. Examples include:

  • 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione analogs with different substituents on the benzene ring.
  • Benzothiazoles and benzoxazoles, which share structural similarities but differ in the specific arrangement of atoms.

Uniqueness

What sets 2-(aminomethyl)-2,3-dihydro-1,4lambda6-benzoxathiine-4,4-dione apart is its specific combination of functional groups and ring structure, which confer unique chemical and biological properties

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)methanamine

InChI

InChI=1S/C9H11NO3S/c10-5-7-6-14(11,12)9-4-2-1-3-8(9)13-7/h1-4,7H,5-6,10H2

InChI Key

IQZDAXFQNLBYPP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2S1(=O)=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.